N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE
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Overview
Description
N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Attachment of the Carbamoyl Group: This can be done through a reaction with isocyanates or carbamoyl chlorides.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the carbamoyl and benzyl groups can interact with proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and have well-known medicinal properties.
Benzylated Compounds: Benzyl groups are common in many organic compounds and contribute to their biological activity.
Carbamoyl Derivatives: These compounds are often used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
N-BENZYL-2-OXO-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-2-oxo-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-13-19(2)27(20(3)14-18)30-25(32)17-31-24-12-8-7-11-22(24)23(15-26(31)33)28(34)29-16-21-9-5-4-6-10-21/h4-15H,16-17H2,1-3H3,(H,29,34)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSVYYREXDSLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)NCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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